molecular formula C22H30ClN3O6S B2546301 2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1189861-66-2

2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Cat. No. B2546301
CAS RN: 1189861-66-2
M. Wt: 500.01
InChI Key: ZMHKZBUSAOOYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O6S and its molecular weight is 500.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds were found to have significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential in drug development for inflammatory conditions (Abu‐Hashem et al., 2020).

Enzymatic Studies

  • The oxidative metabolism of a novel antidepressant, showcasing the involvement of cytochrome P450 and other enzymes, emphasizes the importance of understanding metabolic pathways in drug development and the role of specific enzymes in the biotransformation of pharmacologically active compounds (Hvenegaard et al., 2012).

Receptor Ligand Development

  • Research into dopamine D(3) receptor ligands involved structural modifications of benzamide derivatives to enhance receptor affinity and selectivity. This work contributes to the development of receptor-specific drugs with potential applications in treating neurological disorders (Leopoldo et al., 2002).

Antiviral and Antibacterial Agents

  • The discovery and synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors from bis(heteroaryl)piperazines underline the ongoing search for potent antiviral agents. This research exemplifies how structural variations can significantly enhance the antiviral potency of compounds (Romero et al., 1994).
  • Investigations into substituted benzamides and sulfonamides have revealed their potent antibacterial activities. These studies provide valuable insights into the structure-activity relationships essential for designing effective antibacterial agents (Vinaya et al., 2008).

properties

IUPAC Name

2,3-dimethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S.ClH/c1-29-17-7-9-18(10-8-17)32(27,28)25-15-13-24(14-16-25)12-11-23-22(26)19-5-4-6-20(30-2)21(19)31-3;/h4-10H,11-16H2,1-3H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKZBUSAOOYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

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